

Application Note: UV-Vis Spectrophotometric Assay for (r)-Omeprazole Concentration

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Compound of Interest

Compound Name: (r)-Omeprazole

Cat. No.: B128189

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(r)-Omeprazole, the S-enantiomer of omeprazole, is a potent proton pump inhibitor that significantly reduces gastric acid secretion.^[1] It is widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.^[2] Accurate and reliable quantification of **(r)-Omeprazole** in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose.^[3] This application note provides a detailed protocol for the determination of **(r)-Omeprazole** concentration using a UV-Vis spectrophotometric method, validated according to the International Council for Harmonisation (ICH) guidelines.^{[2][4]}

Principle

The quantitative determination of **(r)-Omeprazole** is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. **(r)-Omeprazole** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure. By measuring the absorbance at its wavelength of maximum absorption (λ_{max}), the concentration of the drug in a sample can be accurately determined by correlating it with a standard calibration curve.^[3]

Instrumentation and Materials

- Instrumentation:
 - UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.[\[5\]](#)
 - Analytical Balance
 - Volumetric flasks (10 mL, 50 mL, 100 mL)
 - Pipettes (various sizes)
 - Sonicator
- Chemicals and Reagents:
 - **(r)-Omeprazole** (Esomeprazole) reference standard
 - Methanol (AR Grade)[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
 - **(r)-Omeprazole** tablets (for sample analysis)
 - Distilled Water

Experimental Protocols

Preparation of Standard Stock Solution

- Accurately weigh 100 mg of the **(r)-Omeprazole** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[\[7\]](#)
- Make up the volume to 100 mL with methanol to obtain a standard stock solution with a concentration of 1000 µg/mL.

- From this stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute with methanol to the mark to get a working standard solution of 100 $\mu\text{g}/\text{mL}$.[\[5\]](#)

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Pipette an appropriate volume of the working standard solution (e.g., 1 mL into a 10 mL volumetric flask) to obtain a concentration of 10 $\mu\text{g}/\text{mL}$ by diluting with methanol.
- Scan this solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.[\[2\]](#)
- Record the wavelength at which maximum absorbance is observed. The λ_{max} for (r)-**Omeprazole** in methanol is typically found at approximately 301 nm.[\[5\]](#)[\[8\]](#)

Preparation of Calibration Curve

- From the 100 $\mu\text{g}/\text{mL}$ working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-12 $\mu\text{g}/\text{mL}$ (e.g., 2, 4, 6, 8, 10, 12 $\mu\text{g}/\text{mL}$).[\[2\]](#)[\[5\]](#)
- Measure the absorbance of each dilution at the predetermined λ_{max} (e.g., 301 nm) against methanol as a blank.
- Plot a graph of absorbance versus concentration.
- Determine the correlation coefficient (r^2) and the linear regression equation ($y = mx + c$), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept. A good linear relationship is indicated by an r^2 value close to 0.999.[\[2\]](#)

Assay of (r)-Omeprazole in Tablet Formulation

- Weigh and finely powder 20 (r)-**Omeprazole** tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of (r)-**Omeprazole** and transfer it to a 100 mL volumetric flask.

- Add about 70 mL of methanol, sonicate for 15 minutes to dissolve the drug, and then make up the volume to 100 mL with methanol.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove insoluble excipients.[\[3\]](#)
- Dilute the filtrate appropriately with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
- Measure the absorbance of the final sample solution at the λ_{max} against methanol as a blank.
- Calculate the concentration of **(r)-Omeprazole** in the sample using the linear regression equation obtained from the calibration curve.

Method Validation Summary

The developed method should be validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

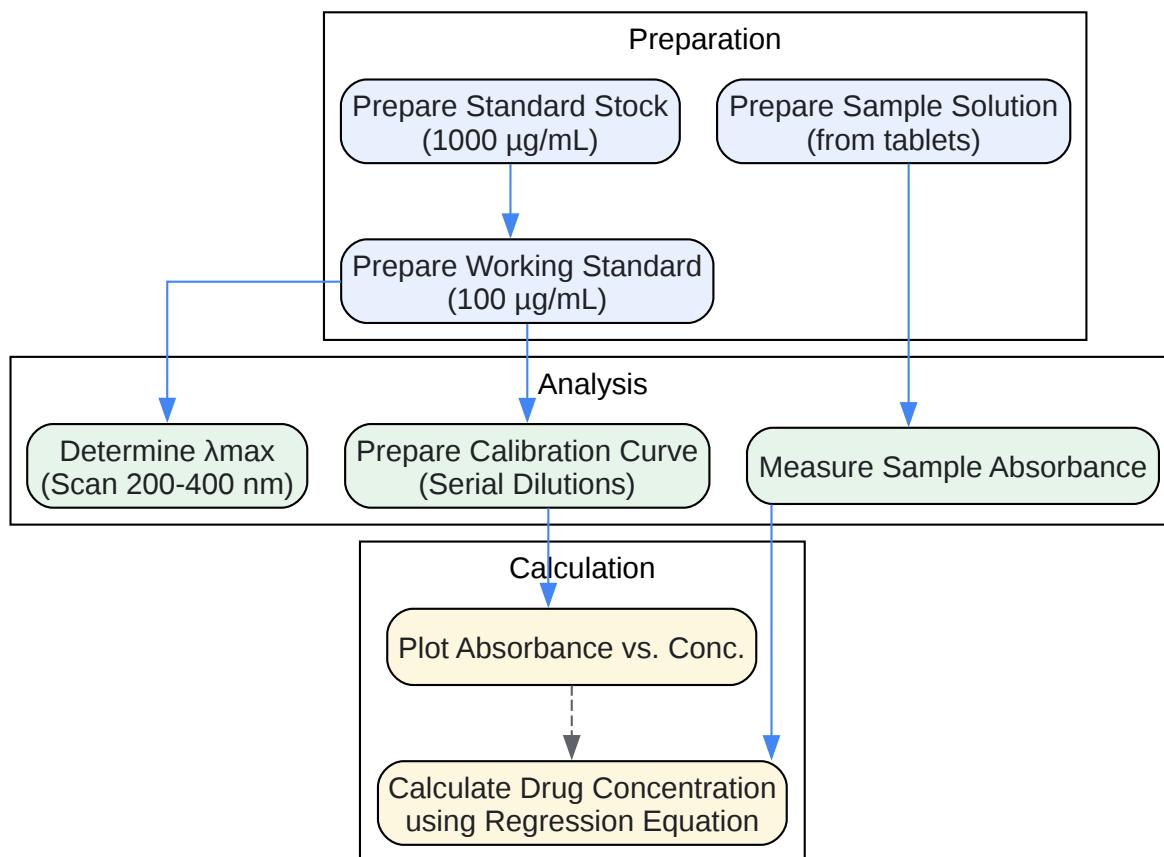
Table 1: Summary of Method Validation Parameters for **(r)-Omeprazole** UV-Vis Assay

Parameter	Specification	Typical Result	References
Wavelength (λ_{max})	-	~301 nm (in Methanol)	[5][8]
Linearity Range	Correlation coefficient (r^2) ≥ 0.995	2-12 $\mu\text{g/mL}$	[2][5]
Correlation Coefficient (r^2)	≥ 0.995	0.999	[2]
Regression Equation	$y = mx + c$	$y = 0.0448x + 0.0285$	[2]
Accuracy (%) Recovery)	98.0% - 102.0%	99.0% - 101.0%	[8]
Precision (% RSD)	$\leq 2.0\%$	< 2.0%	[2][8]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.73 $\mu\text{g/mL}$	[4]
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	2.22 $\mu\text{g/mL}$	[4]

(Note: The "Typical Result" values are compiled from various literature sources and may vary based on specific experimental conditions.)

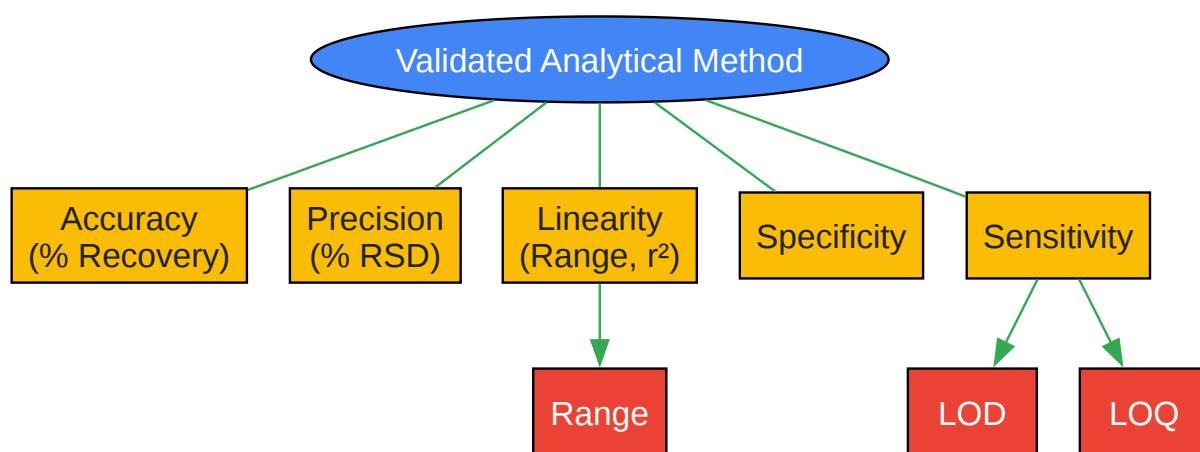
Visualizations

Experimental Workflow Diagram

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Caption: Workflow for UV-Vis spectrophotometric analysis of **(R)-Omeprazole**.

Method Validation Parameter Relationship Diagram

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Caption: Interrelationship of key validation parameters as per ICH guidelines.

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